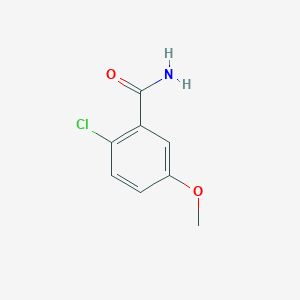

2-Chloro-5-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-methoxybenzamide is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position and a methoxy group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxybenzamide typically involves the chlorination of 5-methoxybenzamide. One common method includes the reaction of 5-methoxybenzamide with thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position. The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing the production cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted benzamides.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in amines .

Scientific Research Applications

2-Chloro-5-methoxybenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxybenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the chlorine and methoxy groups can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

- 2-Chloro-5-methoxybenzoic acid

- 2-Chloro-5-methoxybenzyl alcohol

- 2-Chloro-5-methoxybenzaldehyde

Comparison: 2-Chloro-5-methoxybenzamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, while 2-Chloro-5-methoxybenzoic acid is more acidic and can participate in different types of reactions, this compound is more suitable for forming hydrogen bonds and interacting with biological macromolecules .

Biological Activity

2-Chloro-5-methoxybenzamide is an organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClNO2, with a molecular weight of approximately 187.61 g/mol. The compound features a chloro group and a methoxy group attached to a benzamide framework, which significantly influences its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The presence of chloro and methoxy groups enhances its binding affinity to specific enzymes, potentially leading to the inhibition of their activity. This property makes it a candidate for further pharmacological studies aimed at developing enzyme inhibitors for therapeutic applications.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it relevant in the search for new antibiotics.

- Anticancer Activity : Investigations into the anticancer potential of this compound have shown promising results, indicating its ability to inhibit cancer cell proliferation through various mechanisms.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The structural components of the compound facilitate binding to proteins and enzymes, influencing biochemical pathways related to inflammation and cancer progression.

Case Studies

- Inflammation and Autoimmune Disorders : In a study focused on autoimmune diseases, compounds structurally similar to this compound were shown to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This suggests that this compound could have similar effects, potentially reducing inflammation in conditions such as multiple sclerosis .

- Cancer Research : A related compound demonstrated significant anticancer activity in vitro by inducing apoptosis in cancer cell lines. This highlights the potential of this compound as a lead compound for developing new cancer therapies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-N,N-diethyl-5-methoxybenzamide | Diethylamine moiety added | Antimicrobial and anticancer properties |

| 2-Chloro-N-cyclohexyl-5-methoxybenzamide | Cyclohexyl group instead of diethyl | Enzyme inhibition and protein binding |

| 4-Amino-5-chloro-N,N-diethyl-2-methoxybenzamide | Amino group instead of chloro | Potentially different reactivity |

This comparative analysis illustrates how variations in substituents affect the chemical behavior and biological activity of similar compounds, emphasizing the unique profile of this compound.

Properties

CAS No. |

62798-01-0 |

|---|---|

Molecular Formula |

C8H8ClNO2 |

Molecular Weight |

185.61 g/mol |

IUPAC Name |

2-chloro-5-methoxybenzamide |

InChI |

InChI=1S/C8H8ClNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) |

InChI Key |

WLGCZZXKEJFOIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.